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Compound of Interest

Compound Name:
1-(4-Methoxy-2-methyl-phenyl)-

piperazine

CAS No.: 59803-92-8

Cat. No.: B1246704

Get Quote

Executive Summary & Chemical Profile
1-(4-Methoxy-2-methyl-phenyl)-piperazine is a privileged scaffold in drug discovery,

particularly for CNS targets (dopamine D2/D3, serotonin 5-HT receptors) and antifungal agents.

[1][2][3] Structurally, it features an electron-rich aryl ring attached to the N1 position of a

piperazine.[3]

The primary reactivity site is the N4-secondary amine.[1][2][3] While the N1-aryl bond is stable,

the electron-donating methoxy (para) and methyl (ortho) groups on the phenyl ring significantly

increase the electron density of the system.[3] This makes the molecule prone to oxidative

degradation if not handled under inert conditions, but also enhances the nucleophilicity of the

N4 nitrogen compared to electron-deficient aryl piperazines.[3]
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Property Data Critical Note

CAS Number 38212-30-5
Verify purity >98% by HPLC

before coupling.[1][2][3][4]

Molecular Weight 206.28 g/mol -

pKa (Conj.[1][2][3] Acid) ~8.5 - 9.0

N4 is moderately basic;

requires inorganic bases (

,

) for alkylation.[3]

Stability Air-sensitive
Mandatory: Store under

Argon/Nitrogen at 2-8°C.

Solubility DMSO, DMF, DCM, MeOH
Poor solubility in non-polar

alkanes (Hexane/Heptane).[3]

Strategic Reaction Pathways
The coupling of this scaffold typically follows three major pathways. The choice depends on the

electrophile (Alkyl Halide, Aryl Halide, or Carboxylic Acid).[3]
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Pathway A: N-Alkylation
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Figure 1: Strategic coupling pathways for the N4-functionalization of the target piperazine.[1][2]

[3]

Detailed Experimental Protocols
Protocol A: N-Alkylation (Nucleophilic Substitution)
Best for: Attaching aliphatic linkers or chains (e.g., propyl, ethyl chains).[3]

Mechanism & Rationale: The N4 nitrogen is a good nucleophile.[3] However, the reaction rate

can be sluggish with secondary alkyl halides.[3] We utilize the Finkelstein modification (addition

of NaI) to generate a more reactive alkyl iodide in situ.[3]

Reagents:

Substrate: 1-(4-Methoxy-2-methyl-phenyl)-piperazine (1.0 equiv)

Electrophile: Alkyl Chloride/Bromide (1.1 equiv)[2][3]

Base: Potassium Carbonate (

), anhydrous, granular (2.5 equiv)[3]

Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Critical for Alkyl Chlorides[1][2][3]

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2][3]

Step-by-Step Procedure:

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux

condenser. Purge with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c666086395=""

class="inline ng-star-inserted">

).[3]

Dissolution: Add the piperazine derivative (1.0 equiv) and anhydrous MeCN (10 mL per gram

of substrate). Stir until dissolved.

Base Addition: Add

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_methyl_piperazine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_piperazine
https://fileserver-az.core.ac.uk/download/pdf/236293043.pdf
https://fileserver-az.core.ac.uk/download/pdf/236293043.pdf
https://fileserver-az.core.ac.uk/download/pdf/236293043.pdf
https://fileserver-az.core.ac.uk/download/pdf/236293043.pdf
https://fileserver-az.core.ac.uk/download/pdf/236293043.pdf
https://www.benchchem.com/product/b1246704/docs?utm_src=pdf-body#topic-reaction-conditions-for-coupling-1-4-methoxy-2-methyl-phenyl-piperazine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_piperazine
https://fileserver-az.core.ac.uk/download/pdf/236293043.pdf
https://fileserver-az.core.ac.uk/download/pdf/236293043.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_methyl_piperazine
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_piperazine
https://fileserver-az.core.ac.uk/download/pdf/236293043.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_piperazine
https://fileserver-az.core.ac.uk/download/pdf/236293043.pdf
https://fileserver-az.core.ac.uk/download/pdf/236293043.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246704?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(2.5 equiv). The mixture will become a suspension.[3]

Activation: Add NaI (0.1 equiv). Stir for 5 minutes at room temperature.

Alkylation: Dropwise add the Alkyl Halide (1.1 equiv) dissolved in minimal MeCN.[3]

Reaction: Heat to reflux (80-82°C) for MeCN or 60°C for DMF. Monitor by TLC/LC-MS.

Typical Time: 4–12 hours.[2][3]

Workup: Cool to RT. Filter off the inorganic salts (

/KCl).[3]

Extraction: Concentrate the filtrate. Redissolve residue in EtOAc, wash with water (2x) and

Brine (1x).[3]

Purification: Flash column chromatography (DCM:MeOH 95:5).

Self-Validating Check:

Observation: If the reaction stalls, add 0.5 equiv more of the Alkyl Halide.[3]

Impurity Alert: If using a di-halide linker, ensure high dilution to prevent dimerization (gemini

surfactant formation).[3]

Protocol B: Buchwald-Hartwig Arylation
Best for: Creating N-Aryl bonds (Biaryl piperazines).[1][2][3]

Mechanism & Rationale: Direct ngcontent-ng-c1989010908="" _nghost-ng-c666086395=""

class="inline ng-star-inserted">

is difficult unless the aryl halide partner is highly electron-deficient (e.g., p-nitrofluorobenzene).
[1][3] For unactivated aryl halides, Palladium catalysis is required.[3] We select RuPhos as the
ligand because it is specifically engineered for secondary amines and resists ngcontent-ng-
c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-hydride elimination.[1][3]
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Reagents:

Substrate: 1-(4-Methoxy-2-methyl-phenyl)-piperazine (1.2 equiv)[1][2][3]

Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1][2][3]

Catalyst:

(0.02 equiv) or RuPhos Pd G2/G3 precatalyst (0.02 equiv)

Ligand: RuPhos (0.04 equiv) - If using Pd2(dba)3[1][2][3]

Base: Sodium tert-butoxide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395=""

class="inline ng-star-inserted">

) (1.5 equiv) - Must be stored in glovebox or fresh bottle[1][3]

Solvent: Toluene or Dioxane (anhydrous, degassed)[3]

Step-by-Step Procedure:

Inert Environment: Perform in a glovebox or using strict Schlenk technique.[2][3]

Mixing: In a screw-cap vial, combine Aryl Halide (1.0 equiv), Piperazine (1.2 equiv), Base (

, 1.5 equiv), and Precatalyst (0.02 equiv).

Solvent: Add degassed Toluene (5 mL/mmol). Cap tightly.

Reaction: Heat to 100°C for 12–18 hours.

Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.

[3]

Purification: Concentrate and purify via silica gel chromatography.

Authoritative Note: RuPhos is superior here because the steric bulk of the ortho-methyl group

on the piperazine's phenyl ring does not hinder the N4 nitrogen, but the ligand prevents the

catalyst from crashing out due to the electron-rich nature of the product.[3]
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Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield (Alkylation)

ngcontent-ng-c1989010908=""

_nghost-ng-c666086395=""

class="inline ng-star-inserted">

particle size too large

Grind

to fine powder or use

(higher solubility).[1][3]

Product Oxidation Air exposure during reaction

The electron-rich anisole ring

is sensitive.[1][2][3] Strictly

deoxygenate solvents (sparge

with Ar for 15 min).

Sluggish Buchwald Catalyst poisoning

Ensure the piperazine is free

of residual HCl salts.[3] Use

the free base form.[3]

Bis-alkylation Not applicable

N1 is capped; N4 is the only

reactive site.[1][2][3] No risk of

polymerization.[3]

Safety & Handling
Toxicity: Aryl piperazines often exhibit potent biological activity (CNS

depressants/stimulants).[2][3] Handle as a potential bioactive compound.[2][3]

PPE: Double nitrile gloves, lab coat, and fume hood are mandatory.[3]

Waste: Dispose of palladium residues in heavy metal waste containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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